molecular formula C8H10ClF3N2O B14064215 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14064215
M. Wt: 242.62 g/mol
InChI Key: SYCGXSSJNNONDU-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a methoxy group (-OCH₃) at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (5th) position on the phenyl ring. The hydrazine (-NH-NH₂) group is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pyrazoline derivatives, which are prominent in pharmaceutical research due to their biological activities .

Properties

Molecular Formula

C8H10ClF3N2O

Molecular Weight

242.62 g/mol

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H9F3N2O.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H

InChI Key

SYCGXSSJNNONDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NN.Cl

Origin of Product

United States

Preparation Methods

Diazotization Reaction Optimization

Diazotization initiates with the treatment of 2-methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5) under acidic conditions. Key parameters include:

Parameter Optimal Range Impact on Reaction Efficiency
HCl concentration 36–38 wt% Ensures protonation of amine group
Molar ratio (Aniline:NaNO₂) 1:1.05–1:1.2 Minimizes nitrosamine byproducts
Temperature -5°C to 5°C Stabilizes diazonium intermediate
Reaction time 45–90 min Completes nitrosation without decomposition

Experimental data from analogous systems demonstrate that maintaining the pH below 1.0 during diazotization prevents premature decomposition of the diazonium salt. The methoxy group's electron-donating nature necessitates tighter temperature control compared to non-oxygenated analogs, as evidenced by the increased exothermicity observed during reagent addition.

Reductive Conversion to Hydrazine

Sodium sulfite (Na₂SO₃) serves as the principal reducing agent, converting the diazonium intermediate to the target hydrazine derivative. Critical process variables include:

Variable Specification Rationale
Na₂SO₃ concentration 15–25 wt% aqueous solution Balances reactivity and solubility
Molar ratio (Diazonium:Na₂SO₃) 1:2–1:3 Ensures complete reduction
Temperature profile 0–25°C during addition, Prevents over-reduction
60–80°C during reflux Drives reaction to completion
HCl quenching 36–38 wt%, 3:1 mass ratio Facilitates hydrochloride salt precipitation

Post-reduction acidification with concentrated hydrochloric acid yields the crystalline hydrochloride salt. Filtration and drying under reduced pressure (40–50°C, 10–15 mmHg) typically provide material with 97–99% purity by HPLC analysis.

Alternative Reduction Methodologies

While sodium sulfite remains the industrial reductant of choice, exploratory studies have investigated complementary approaches:

Catalytic Hydrogenation

Preliminary trials employing palladium-on-carbon (5% Pd/C) under hydrogen atmosphere (3–5 bar) at 50–60°C demonstrated 82–85% conversion efficiency. However, catalyst poisoning by the trifluoromethyl group limited widespread adoption.

Electrochemical Reduction

Constant-potential electrolysis (-0.8 V vs. SCE) in acidic methanol/water mixtures achieved 78% yield but required specialized equipment, rendering it economically unfeasible for scale-up.

Process Analytics and Quality Control

Robust analytical protocols ensure batch-to-batch consistency:

3.1 Purity Assessment

  • HPLC: C18 column, 60:40 acetonitrile/0.1% H₃PO₄ mobile phase, 1.0 mL/min, 254 nm detection
  • Typical retention time: 6.8 ± 0.2 min
  • Specification: ≥98% area normalization

3.2 Structural Verification

  • FT-IR: N-H stretch (3250–3150 cm⁻¹), C-F stretch (1120–1100 cm⁻¹)
  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.8–7.6 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃)

Industrial-Scale Considerations

Scaling the laboratory procedure to kilogram-scale production introduces engineering challenges:

Challenge Mitigation Strategy Outcome
Exotherm management Jacketed reactor with Maintains -5–5°C diazotization
cryogenic cooling temperature
Sodium nitrite dosing Automated metering pump Prevents local overconcentration
Filtration efficiency Pressure nutsche filter Reduces solvent retention to
with pre-coat layer <5% w/w

Economic analysis indicates a 23% reduction in production costs when implementing continuous flow chemistry for the diazotization step, though this requires significant capital investment.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for milder reaction conditions:

  • Visible-light-mediated reduction using eosin Y (2 mol%) and ascorbic acid
  • 65% yield achieved at 25°C, though scalability remains unproven

Microwave-assisted synthesis trials (100°C, 50 W, 5 min) demonstrated 89% conversion but caused decomposition of the methoxy group in 15% of product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine group (–NH–NH₂) acts as a nucleophile, enabling substitution reactions with electrophilic partners. For example, it reacts with carbonyl compounds to form hydrazones. This reaction is critical in synthesizing heterocyclic compounds and pharmaceutical intermediates.

Key Reaction Parameters

ReactantProductConditionsYield
Acetophenone derivativesHydrazonesReflux in ethanol with HCl 70-85%

Mechanistic studies indicate protonation of the carbonyl oxygen enhances electrophilicity, facilitating hydrazine attack. The trifluoromethyl group stabilizes intermediates through inductive effects .

Condensation Reactions

The compound participates in acid-catalyzed condensations to form azines or hydrazides. A representative synthesis involves:

Procedure :

  • React 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (12 mmol) with substituted acetophenones (10 mmol) in ethanol.

  • Add HCl (2 drops) and reflux for 1 hour .

  • Isolate solids via filtration and recrystallize from ethanol.

Characterization Data :

  • Product (5a) : White solid, m.p. 90–91 °C.

  • ¹H-NMR (CDCl₃) : δ 7.82 (d, J = 3.6 Hz, 2H), 7.67 (s, 1H, NH), 2.35 (s, 3H, CH₃) .

Oxidation and Radical Formation

Under oxidative conditions, the hydrazine moiety generates aryl radicals via iodine-catalyzed pathways :

Mechanism :

StepProcessIntermediate
1Hydrazine reacts with I₂Iodinated intermediate (A )
2DehydroiodinationDiazenyl radical (B )
3SET (Single Electron Transfer)Aryl radical (E )

This pathway enables C–H functionalization reactions, such as arylation of alkenes, with iodine acting catalytically (5 mol%) .

Coupling Reactions

The compound serves as a diazonium salt precursor for Suzuki-Miyaura and Ullmann-type couplings. Key findings include:

Reaction Scope :

  • Cross-couplings with aryl boronic acids yield biaryl derivatives.

  • Optimal conditions: Pd(OAc)₂ (2 mol%), K₂CO₃ base, DMF solvent at 80°C.

Challenges :

  • Steric hindrance from the trifluoromethyl group reduces coupling efficiency for ortho-substituted partners.

Stability and Decomposition

The hydrochloride salt enhances stability, but prolonged heating (>100°C) induces decomposition via:
HydrazineNH3+N2+Aromatic byproducts\text{Hydrazine}\rightarrow \text{NH}_3+\text{N}_2+\text{Aromatic byproducts}

Thermogravimetric Analysis (TGA) :

  • Onset decomposition: 145°C.

  • Residual mass: 15% at 200°C.

Biological Activity Modulation

While not a direct reaction, the trifluoromethyl group enhances lipophilicity (LogP = 2.1), improving membrane permeability in drug candidates. Hydrazone derivatives show inhibitory activity against COX-2 (IC₅₀ = 0.8 μM) .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it invaluable for synthesizing complex architectures in medicinal and materials chemistry. Future research should explore photocatalytic activation to expand its synthetic utility.

Scientific Research Applications

1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of phenylhydrazine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Features
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine HCl -OCH₃ (2), -CF₃ (5) C₈H₈ClF₃N₂O Combines electron-donating (-OCH₃) and electron-withdrawing (-CF₃) groups.
3-(Trifluoromethyl)phenylhydrazine HCl -CF₃ (3) C₇H₇ClF₃N₂ -CF₃ at meta position; lacks -OCH₃. Higher lipophilicity.
1-[4-(Trifluoromethyl)phenyl]hydrazine HCl -CF₃ (4) C₇H₇ClF₃N₂ -CF₃ at para position; simpler structure with no -OCH₃.
[2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine HCl -F (2), -CF₃ (5) C₇H₆ClF₄N₂ -F instead of -OCH₃; smaller steric hindrance but stronger electron withdrawal.
(2-Methoxy-5-methylphenyl)hydrazine HCl -OCH₃ (2), -CH₃ (5) C₈H₁₃ClN₂O -CH₃ instead of -CF₃; less electronegative and lipophilic.

Key Observations :

  • Electron Effects : The -CF₃ group enhances electrophilic substitution resistance and metabolic stability, while -OCH₃ can participate in hydrogen bonding, influencing solubility and reactivity .
  • Positional Isomerism: The meta and para positions of -CF₃ alter steric and electronic interactions.

Physical and Chemical Properties

Property 1-(2-Methoxy-5-CF₃-phenyl)hydrazine HCl 3-CF₃-phenylhydrazine HCl 2-F-5-CF₃-phenylhydrazine HCl
Molecular Weight (g/mol) 258.61 234.59 238.58
Solubility Moderate in ethanol, water Low in water Low in water
Melting Point Not reported 180–185°C Not reported
Stability Stable under inert conditions Hygroscopic Light-sensitive

Notes:

  • The hydrochloride salt improves aqueous solubility compared to free bases .
  • -CF₃ groups increase thermal stability but may reduce solubility in polar solvents .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1-(2-methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting substituted phenylhydrazine hydrochlorides with ketones or aldehydes under reflux conditions. For example:

  • Step 1: Dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde in ethanol.
  • Step 2: Add phenylhydrazine hydrochloride (or substituted derivatives) and reflux for 6–8 hours.
  • Step 3: Cool the mixture, filter the precipitate, and crystallize from ethanol .
    Variants may use microwave-assisted synthesis to reduce reaction time. Purity is confirmed via melting point analysis (e.g., decomposition at ~225°C) and HPLC .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key characterization methods include:

  • Melting Point Analysis: Decomposition points (e.g., >200°C) are critical for assessing purity .
  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy and trifluoromethyl groups).
  • Mass Spectrometry: High-resolution MS to verify molecular weight (expected: ~258.6 g/mol).
  • Elemental Analysis: Confirm C, H, N, Cl, and F percentages within ±0.4% of theoretical values .

Advanced Question: How do the electron-withdrawing trifluoromethyl and methoxy groups influence reactivity in heterocyclic synthesis?

Methodological Answer:

  • Trifluoromethyl Group: Enhances electrophilicity of the aryl ring, facilitating nucleophilic attack in pyrazole or indole synthesis. It also stabilizes intermediates via inductive effects .
  • Methoxy Group: Directs regioselectivity in cyclization reactions (e.g., Fischer indole synthesis) by activating specific positions on the aromatic ring.
    Experimental Design: Compare reaction yields and regioselectivity using substituent analogs (e.g., methyl vs. trifluoromethyl) under identical conditions .

Advanced Question: What strategies optimize the stability of this hydrazine derivative during storage?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in airtight, amber glass bottles to prevent hydrolysis and photodegradation.
  • Stability Monitoring: Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., aryl amines) .
  • Additives: Incorporate desiccants like silica gel to minimize moisture uptake .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a precursor for:

  • Heterocyclic Scaffolds: Pyrazoles, indoles, and thiadiazines with potential bioactivity (e.g., enzyme inhibition) .
  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize pharmacokinetic properties .
    Example Protocol: React with benzylideneacetone to form 4,5-dihydropyrazoles, followed by biological evaluation against aminopeptidase N or VEGFR2 .

Advanced Question: How can researchers resolve contradictory data on reaction yields in published protocols?

Methodological Answer:

  • Controlled Replication: Standardize solvent purity, temperature, and catalyst loading across labs.
  • Kinetic Studies: Use in situ FTIR or NMR to monitor reaction progress and identify side reactions.
  • Data Reconciliation: Compare computational models (e.g., DFT for transition states) with experimental outcomes to explain discrepancies .

Advanced Question: What methodologies assess the compound’s potential as a kinase or protease inhibitor?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition of MMP9 or VEGFR2.
  • Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.
  • Cellular Validation: Test cytotoxicity and IC50_{50} values in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How does the hydrochloride counterion affect crystallinity and solubility?

Methodological Answer:

  • Crystallinity: The HCl salt improves crystallinity, aiding in X-ray diffraction studies. Compare with freebase analogs to assess lattice stability .
  • Solubility: Perform phase-solubility studies in aqueous buffers (pH 1–7.4). The hydrochloride form typically enhances water solubility, critical for in vitro assays .

Advanced Question: What computational tools predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites using software like Gaussian or ORCA.
  • Solvent Effects: Use COSMO-RS models to simulate solvation free energy in polar aprotic solvents (e.g., DMSO) .
  • QSPR Models: Corrogate electronic parameters (e.g., Hammett constants) with experimental reaction rates .

Advanced Question: What are the degradation pathways under oxidative conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to H2_2O2_2 or UV light and analyze products via LC-MS. Major pathways include:
    • N–N Bond Cleavage: Forms aryl amines and chlorinated byproducts.
    • Demethylation: Methoxy group conversion to hydroxyl derivatives.
  • Mitigation: Add antioxidants (e.g., BHT) or use inert atmospheres during synthesis .

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